molecular formula C11H26N+ B097695 Octyltrimethylammonium CAS No. 15461-38-8

Octyltrimethylammonium

Cat. No.: B097695
CAS No.: 15461-38-8
M. Wt: 172.33 g/mol
InChI Key: HTKPDYSCAPSXIR-UHFFFAOYSA-N
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Description

Octyltrimethylammonium is a quaternary ammonium compound with the molecular formula C₁₁H₂₆N⁺ and an average molecular mass of 172.336 g/mol . Its bromide salt (CAS 2083-68-3, this compound bromide, OTAB) is a cationic surfactant characterized by a hydrophobic octyl chain and a hydrophilic trimethylammonium head group. This amphiphilic structure enables OTAB to reduce surface tension, stabilize emulsions, and act as a structure-directing agent in materials synthesis .

OTAB is widely used in:

  • Nanoparticle synthesis: Facilitating the thermal decomposition of ferric nitrate to produce maghemite (γ-Fe₂O₃) with controlled morphology and magnetic properties .
  • Zeolite crystallization: Serving as a co-template in borosilicate systems to direct microporous frameworks .
  • Liquid-liquid extraction: Extracting antimony(V) from hydrochloric acid media .
  • Pharmaceutical formulations: Providing antimicrobial properties in preservatives .

Its environmental impact is notable, as OTAB may exhibit toxicity to aquatic organisms, necessitating careful disposal .

Q & A

Q. Basic: What experimental protocols are recommended for synthesizing and characterizing octyltrimethylammonium bromide (OTAB) in materials science applications?

Methodological Answer:

  • Synthesis : OTAB is typically synthesized via quaternization of octyldimethylamine with methyl bromide in anhydrous ethanol under reflux (70–80°C for 24–48 hours) .
  • Characterization :
    • Purity : Use 1^1H/13^13C NMR to confirm molecular structure and absence of unreacted precursors .
    • Elemental Analysis : Validate C, H, N content (e.g., OTAB: C 52.39%, H 9.95%, N 5.55%) .
    • Thermal Stability : TGA/DSC to determine decomposition temperature (OTAB decomposes at ~220°C) .

Table 1: Key Properties of this compound Bromide

PropertyValue/DescriptionReference
Molecular Weight252.23 g/mol
SolubilityWater, methanol, chloroform
Critical Micelle Concentration (CMC)~25 mM (in 1M NaClO4_4 at 25°C)

Q. Basic: How can researchers ensure reproducibility when using OTAB as a surfactant in colloidal systems?

Methodological Answer:

  • Documentation : Follow guidelines from journals like Beilstein Journal of Organic Chemistry:
    • Report exact concentrations, solvent purity, and temperature .
    • Include raw data (e.g., dynamic light scattering (DLS) for particle size, zeta potential measurements) in supplementary materials .
  • Control Experiments : Compare results with established systems (e.g., hexadecyltrimethylammonium bromide) to validate surfactant behavior .

Q. Advanced: How does OTAB function as a structure-directing agent in zeolite synthesis, and how can its efficacy be optimized?

Methodological Answer:

  • Mechanism : OTAB’s amphiphilic structure stabilizes silicate oligomers via electrostatic interactions, directing pore formation in borosilicate zeolites .
  • Optimization Strategies :
    • Seed Crystals : Use MFI-type seeds to enhance framework specificity .
    • Concentration : Vary OTAB/SiO2_2 molar ratios (0.1–0.5) to control pore size .
    • pH Adjustment : Maintain pH 10–12 to balance silicate condensation and surfactant assembly .

Table 2: Zeolite Synthesis Conditions with OTAB

ParameterOptimal RangeImpact on Crystallization
OTAB/SiO2_2 Ratio0.2–0.3Maximizes phase purity
Temperature150–170°CReduces amorphous byproducts
Crystallization Time48–72 hoursBalances yield and cost

Q. Advanced: How do adsorption isotherms for OTAB at mercury electrodes resolve contradictions in reported surface interactions?

Methodological Answer:

  • Contradictions : Discrepancies arise from electrode charge density and ionic strength effects .
  • Resolution :
    • Isotherm Models : Fit data to Frumkin (lateral interactions) and virial (electrostatic repulsion) models to quantify adsorption constants .
    • Experimental Validation : Use AC impedance at multiple frequencies (400–2000 Hz) to differentiate capacitive vs. Faradaic contributions .
  • Key Finding : At near-zero charge density, OTAB exhibits weak repulsion (a=0.2a = -0.2 in Frumkin model), enabling higher surface coverage .

Q. Advanced: What methodologies assess the environmental impact of OTAB in aquatic systems?

Methodological Answer:

  • Toxicity Testing :
    • Daphnia magna assays to determine LC50_{50} (e.g., OTAB: ~2.5 mg/L) .
    • Microbial degradation studies under aerobic/anaerobic conditions .
  • Analytical Detection :
    • LC-MS/MS for trace quantification (detection limit: 0.1 ppb) .
    • Monitor bromide release via ion chromatography to track degradation .

Q. Advanced: How can conflicting data on OTAB’s micellization in mixed surfactant systems be analyzed?

Methodological Answer:

  • Data Reconciliation :
    • Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes to identify synergistic/antagonistic effects with nonionic surfactants .
    • Small-Angle Neutron Scattering (SANS) : Resolve micelle morphology changes (e.g., sphere-to-rod transitions) .
  • Statistical Tools : Apply principal component analysis (PCA) to datasets comparing CMC, aggregation number, and Gibbs free energy .

Q. Guidelines for Researchers

  • Referencing : Cite primary literature (e.g., zeolite synthesis , adsorption isotherms ) and avoid non-academic sources.
  • Data Integrity : Archive raw spectra, isotherm fits, and experimental logs in repositories like Zenodo for transparency .

Comparison with Similar Compounds

Alkyltrimethylammonium compounds share a common trimethylammonium head group but differ in alkyl chain length, significantly affecting their physicochemical properties and applications. Below is a detailed comparison with hexyltrimethylammonium (C6), decyltrimethylammonium (C10), dodecyltrimethylammonium (C12), and hexadecyltrimethylammonium (C16) bromides.

Structural and Physicochemical Properties

Property Octyltrimethylammonium (C8) Hexyltrimethylammonium (C6) Decyltrimethylammonium (C10) Dodecyltrimethylammonium (C12) Hexadecyltrimethylammonium (C16)
Molecular Formula C₁₁H₂₆N⁺ C₉H₂₂N⁺ C₁₃H₃₀N⁺ C₁₅H₃₄N⁺ C₁₉H₄₂N⁺
Molecular Weight (g/mol) 172.34 144.28 200.39 228.45 284.55
Critical Micelle Concentration (CMC) ~160 mM (estimated) Higher than C8 ~30–50 mM ~10–20 mM ~0.5–1 mM
Solubility Soluble in water, polar solvents Higher water solubility than C8 Moderate solubility Lower solubility than C8 Insoluble in water, requires organic solvents

Key Observations :

  • Chain Length vs. CMC : Longer alkyl chains (e.g., C16) drastically reduce CMC due to increased hydrophobicity, enhancing micelle stability .
  • Solubility : Shorter chains (C6, C8) are more water-soluble, while longer chains (C12, C16) favor organic phases.

Key Observations :

  • Chain Length vs. Function: C8: Balances solubility and hydrophobicity, ideal for nanoparticle synthesis and extraction. C16: Forms bilayers on zeolite surfaces, enabling anion adsorption (e.g., arsenate) . Antimicrobial Activity: Increases with chain length due to enhanced membrane disruption .

Properties

CAS No.

15461-38-8

Molecular Formula

C11H26N+

Molecular Weight

172.33 g/mol

IUPAC Name

trimethyl(octyl)azanium

InChI

InChI=1S/C11H26N/c1-5-6-7-8-9-10-11-12(2,3)4/h5-11H2,1-4H3/q+1

InChI Key

HTKPDYSCAPSXIR-UHFFFAOYSA-N

SMILES

CCCCCCCC[N+](C)(C)C

Canonical SMILES

CCCCCCCC[N+](C)(C)C

Key on ui other cas no.

15461-38-8

Related CAS

10108-86-8 (chloride)
14251-76-4 (iodide)
2083-68-3 (bromide)

Synonyms

octyltrimethylammonium
octyltrimethylammonium bromide
octyltrimethylammonium chloride
octyltrimethylammonium iodide
trimethyloctylammonium

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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